molecular formula C7H6O3 B126233 2,3-Dihydroxybenzaldehyde CAS No. 24677-78-9

2,3-Dihydroxybenzaldehyde

Cat. No. B126233
CAS RN: 24677-78-9
M. Wt: 138.12 g/mol
InChI Key: IXWOUPGDGMCKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxybenzaldehyde is a chemical compound with the formula C7H6O3 . It is a light yellow to beige-greenish crystalline powder . It is used in the synthesis of copper (II) complexes of Schiff bases .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular weight of 2,3-Dihydroxybenzaldehyde is 138.1207 . The IUPAC Standard InChI is InChI=1S/C7H6O3/c8-4-5-2-1-3-6 (9)7 (5)10/h1-4,9-10H .


Chemical Reactions Analysis

The electrochemical oxidation of 2,3-dihydroxybenzaldehyde in methanol at various pH has been studied using cyclic voltammetry and controlled-potential coulometry . It was used in the synthesis of copper (II) complexes of Schiff bases .


Physical And Chemical Properties Analysis

2,3-Dihydroxybenzaldehyde has a density of 1.4±0.1 g/cm3 . Its boiling point is 240.0±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.6±3.0 kJ/mol . The flash point is 113.2±18.3 °C .

Scientific Research Applications

Synthesis of Schiff Bases

2,3-Dihydroxybenzaldehyde: is utilized in the synthesis of Schiff bases, which are an important class of organic compounds. Schiff bases formed from this aldehyde are used to create copper (II) complexes . These complexes have various applications, including catalysis, enzyme inhibition, and as ligands in coordination chemistry.

Electrochemical Studies

This compound is subject to electrochemical oxidation in methanol across different pH levels. The process has been studied using techniques like cyclic voltammetry and controlled-potential coulometry . Such studies are crucial for understanding the redox behavior of organic molecules, which is essential in fields like battery technology and corrosion prevention.

Synthesis of Hydrazones

Hydrazones are another category of organic compounds for which 2,3-Dihydroxybenzaldehyde serves as a precursor. The synthesis of hydrazones involves the reaction of the aldehyde with hydrazides. These compounds have significant pharmacological properties and are used in the development of new medications .

Preparation of Quinazolines

Quinazolines are heterocyclic compounds with applications in medicinal chemistry due to their biological activities, such as anti-inflammatory and analgesic properties2,3-Dihydroxybenzaldehyde is used in the preparation of quinazolines through various synthetic approaches, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Colorimetric Sensors

The derivatives of 2,3-Dihydroxybenzaldehyde can be used to create colorimetric sensors. These sensors change color in response to specific stimuli, such as temperature changes. This application is particularly useful in the development of smart packaging and environmental monitoring systems .

Antimicrobial and Cytotoxic Activities

Compounds synthesized from 2,3-Dihydroxybenzaldehyde , such as hydrazones and quinazolines, are evaluated for their antimicrobial and cytotoxic activities. These studies are vital for discovering new drugs that can combat various human cancer cell lines and bacterial strains .

Safety And Hazards

2,3-Dihydroxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2,3-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWOUPGDGMCKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179411
Record name 2,3-Dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxybenzaldehyde

CAS RN

24677-78-9
Record name 2,3-Dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24677-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024677789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24677-78-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDROXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP9HDE43LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

152.0 g (1.0 mol) of o-vanillin and 200 ml of azeotropic hydrobromic acid (47.5% strength) are stirred under reflux in 500 ml of glacial acetic acid for 2.5 hours. The acid mixture is then distilled off and the residue is subjected to fractional vacuum distillation. The redistilled fraction having a boiling point of 120°-125° C./12 mbar is purified by recrystallisation from 1 l of heptane (hexane is also possible and is recovered). 97 g (70% of theory) of 2,3-dihydroxybenzaldehyde of melting point 105°-107° C. are obtained.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxybenzaldehyde
Reactant of Route 2
2,3-Dihydroxybenzaldehyde
Reactant of Route 3
2,3-Dihydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,3-Dihydroxybenzaldehyde
Reactant of Route 5
2,3-Dihydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,3-Dihydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.